N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-(3-CHLOROPHENYL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]UREA
Description
N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(3-CHLOROPHENYL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]UREA is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes butoxyphenyl, chlorophenyl, and fluorobenzyl groups, making it a subject of interest for chemists and researchers.
Properties
Molecular Formula |
C31H29ClFN5O4 |
|---|---|
Molecular Weight |
590g/mol |
IUPAC Name |
1-[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(3-chlorophenyl)-1-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]urea |
InChI |
InChI=1S/C31H29ClFN5O4/c1-2-3-15-42-27-13-11-25(12-14-27)38-29(39)17-28(30(38)40)37(31(41)35-24-6-4-5-22(32)16-24)26-18-34-36(20-26)19-21-7-9-23(33)10-8-21/h4-14,16,18,20,28H,2-3,15,17,19H2,1H3,(H,35,41) |
InChI Key |
MVCPHMMLGTYZEP-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(C3=CN(N=C3)CC4=CC=C(C=C4)F)C(=O)NC5=CC(=CC=C5)Cl |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(C3=CN(N=C3)CC4=CC=C(C=C4)F)C(=O)NC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(3-CHLOROPHENYL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]UREA involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(3-CHLOROPHENYL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(3-CHLOROPHENYL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]UREA involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(3-CHLOROPHENYL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]UREA
- N-[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(3-CHLOROPHENYL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]UREA
Uniqueness
The uniqueness of N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(3-CHLOROPHENYL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]UREA lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
